molecular formula C11H13ClN2O B2499664 N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide CAS No. 2361657-13-6

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide

Cat. No. B2499664
M. Wt: 224.69
InChI Key: SZQMYHSKAJVZSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate” involves mixing “tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl)carbamate” with “ethyl 2-((5-chloropyridin-2- yl)amino)-2-oxoacetate” in an organic solvent .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “1-(5-chloropyridin-2-yl)ethylamine” is "1S/C8H11ClN2/c1-6(10-2)8-4-3-7(9)5-11-8/h3-6,10H,1-2H3" .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the reaction of “Ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate” involves the formation of dust and aerosols .

Safety And Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For instance, for “N-(5-Chloropyridin-2-yl)oxalaMic acid ethyl ester”, it is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

N-[1-(5-chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-4-11(15)14(3)8(2)10-6-5-9(12)7-13-10/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQMYHSKAJVZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide

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